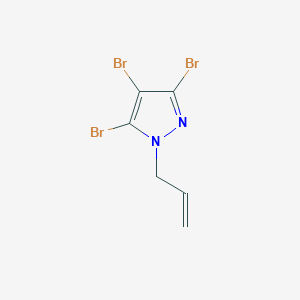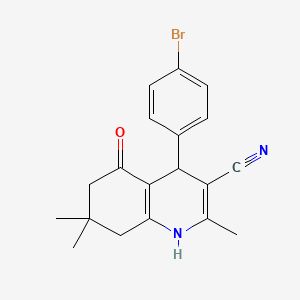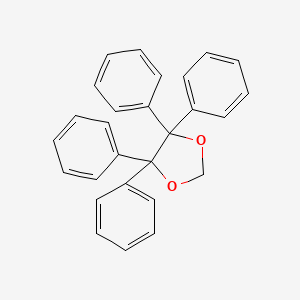
Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-ジクロロピリジン-3-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、そのユニークな構造と特性で知られる化学化合物です。これは、様々な科学的および産業的用途で一般的に使用されるジヒドロピリジン類に属します。この化合物は、2つの塩素原子で置換されたピリジン環とジエチルエステル基の存在を特徴とし、合成化学において汎用性の高い分子となっています。
準備方法
合成経路と反応条件
4-(2,6-ジクロロピリジン-3-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルの合成は、通常、複数段階の反応を伴います。一般的な方法の1つは、アルデヒド、β-ケトエステル、およびアンモニアまたはアミンを縮合させるHantzschジヒドロピリジン合成です。反応条件には、エタノールまたはメタノールなどの溶媒の使用と、酢酸または酢酸アンモニウムなどの触媒の使用が頻繁に含まれます。
工業生産方法
工業的な環境では、この化合物の製造には、高収率と高純度を確保するために最適化された条件での大規模なバッチ反応が関与する可能性があります。連続フローリアクターや自動システムの使用は、合成プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
4-(2,6-ジクロロピリジン-3-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、次のような様々な化学反応を起こします。
酸化: ジヒドロピリジン環は酸化されてピリジン誘導体を形成することができます。
還元: 還元反応は、化合物を対応するテトラヒドロピリジン形に変換することができます。
置換: ピリジン環上の塩素原子は、適切な条件下で他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)および三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤は、水酸化ナトリウム(NaOH)などの塩基の存在下で、置換反応に使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はピリジン誘導体を生成する可能性がある一方、置換反応は様々な置換ピリジンを生成する可能性があります。
科学的研究の応用
4-(2,6-ジクロロピリジン-3-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、科学研究でいくつかの応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして、および有機反応における試薬として使用されます。
生物学: この化合物は、細胞プロセスや酵素相互作用に対する効果など、潜在的な生物活性について研究されています。
医学: 特に心臓血管および神経系の疾患を標的とする薬剤の開発において、医薬品の候補としての可能性を探るための研究が進められています。
産業: 農薬、染料、その他の産業用化学品の製造に使用されています。
作用機序
4-(2,6-ジクロロピリジン-3-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルの作用機序は、特定の分子標的と経路との相互作用を伴います。生物系では、イオンチャネル、酵素、または受容体を調節することによって作用し、細胞シグナル伝達と機能の変化につながる可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
4-(2,6-ジクロロピリジン-3-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボニトリル: ジエチルエステルではなくニトリル基を持つ類似の化合物。
2,6-ジクロロピリジン: ジヒドロピリジン環とエステル基のない、より単純なアナログ。
ジヒドロピリジン誘導体: ピリジン環とジヒドロピリジン環に異なる置換基を持つ様々な誘導体。
ユニークさ
4-(2,6-ジクロロピリジン-3-イル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルは、その特定の置換パターンと、ジエチルエステルとジクロロピリジン部分の両方が存在することでユニークです。この官能基の組み合わせは、明確な化学的および生物学的特性を付与し、研究と産業における様々な用途に役立ちます。
類似化合物との比較
Similar Compounds
4-(2,6-Dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile: A similar compound with a nitrile group instead of the diethyl ester.
2,6-Dichloropyridine: A simpler analog without the dihydropyridine ring and ester groups.
Dihydropyridine derivatives: Various derivatives with different substituents on the pyridine and dihydropyridine rings.
Uniqueness
Diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both diethyl ester and dichloropyridine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
特性
分子式 |
C18H20Cl2N2O4 |
|---|---|
分子量 |
399.3 g/mol |
IUPAC名 |
diethyl 4-(2,6-dichloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20Cl2N2O4/c1-5-25-17(23)13-9(3)21-10(4)14(18(24)26-6-2)15(13)11-7-8-12(19)22-16(11)20/h7-8,15,21H,5-6H2,1-4H3 |
InChIキー |
NKUSKHLGTOHSRV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(N=C(C=C2)Cl)Cl)C(=O)OCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)

![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)






